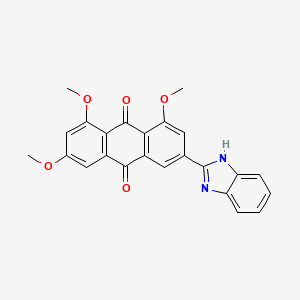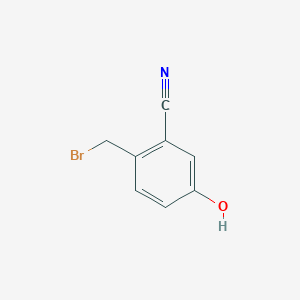
2-(Bromomethyl)-5-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, featuring a bromomethyl group at the second position and a hydroxyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-hydroxybenzonitrile typically involves the bromination of 5-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Solvents like acetone or acetonitrile may be used, and the reaction can be conducted under controlled temperature and illumination to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-5-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for the nitrile group.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is 2-(Bromomethyl)-5-cyanobenzaldehyde.
Reduction: The major product is 2-(Bromomethyl)-5-hydroxybenzylamine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-hydroxybenzonitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, allowing for the formation of various substituted derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo reduction or other transformations, further expanding the compound’s utility in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)acrylate: Similar in having a bromomethyl group but differs in the presence of an acrylate moiety.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
Bromomethane: A simpler compound with a single bromomethyl group attached to a methane molecule.
Uniqueness
2-(Bromomethyl)-5-hydroxybenzonitrile is unique due to the combination of functional groups on the benzene ring, which provides a versatile platform for various chemical reactions
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4H2 |
Clave InChI |
MITQLWBFCXBIOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C#N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

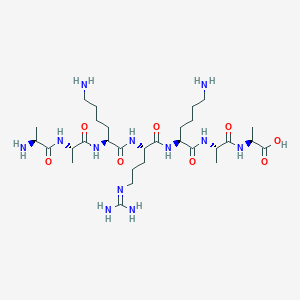
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)


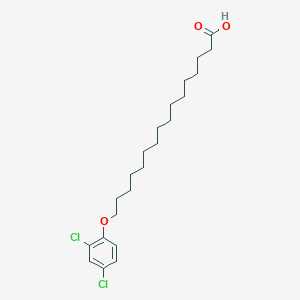

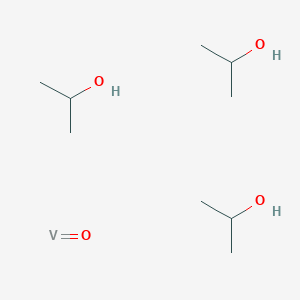
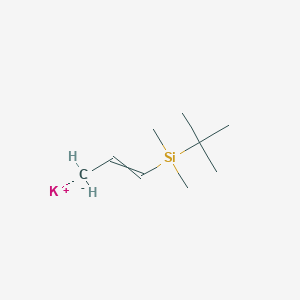
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
